Obefazimod Phase 3 Placebo-Adjusted Clinical Remission Rate in Ulcerative Colitis (Pooled ABTECT-1 & ABTECT-2)
In pooled analysis of the Phase 3 ABTECT-1 and ABTECT-2 induction trials (N=1,272), once-daily oral Obefazimod 50 mg demonstrated a placebo-adjusted clinical remission rate of 16.4% at Week 8 (p<0.0001) [1]. The 25 mg dose achieved a pooled placebo-adjusted clinical remission rate of 28.6% [2]. This evidence establishes the magnitude of Obefazimod's therapeutic effect over placebo in a large, international, randomized controlled setting.
| Evidence Dimension | Placebo-adjusted clinical remission rate at Week 8 |
|---|---|
| Target Compound Data | 16.4% (50 mg dose) and 28.6% (25 mg dose) placebo-adjusted remission rates |
| Comparator Or Baseline | Placebo (0% placebo-adjusted baseline) |
| Quantified Difference | +16.4 percentage points (50 mg) and +28.6 percentage points (25 mg) |
| Conditions | Phase 3 ABTECT-1 and ABTECT-2 induction trials; 1,272 patients with moderate-to-severe active ulcerative colitis; once-daily oral administration for 8 weeks |
Why This Matters
This large-scale, placebo-controlled Phase 3 data provides the highest level of evidence for Obefazimod's efficacy in UC, directly informing procurement decisions for clinical trial material and comparator studies.
- [1] Abivax SA. Abivax Announces Positive Phase 3 Results from Both ABTECT 8-Week Induction Trials Investigating Obefazimod, its First-in-Class Oral miR-124 Enhancer, in Moderate to Severely Active Ulcerative Colitis. Press Release, July 22, 2025. View Source
- [2] PMLiVE. Abivax shares positive late-stage results for obefazimod in ulcerative colitis. July 24, 2025. View Source
